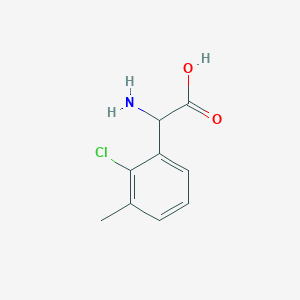![molecular formula C9H13NO2S B13616938 1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
1-[2-(Methylsulfonyl)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylsulfonyl)phenyl]ethanamine, also known as 2-(4-(Methylsulfonyl)phenyl)ethanamine, is an organic compound with the chemical formula C9H13NO2S. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is a colorless to pale yellow liquid that is soluble in water and most organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Methylsulfonyl)phenyl]ethanamine can be synthesized through the reaction of benzylamine with sulfonyl chloride. The process involves the following steps:
Reaction with Thionyl Chloride: Benzylamine is slowly added to thionyl chloride at low temperatures.
Temperature Elevation: The reaction mixture is gradually brought to room temperature and stirred.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-[2-(Methylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Water, alcohols, chloroform.
Applications De Recherche Scientifique
1-[2-(Methylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of light-curing agents for photopolymerization reactions.
Mécanisme D'action
The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparaison Avec Des Composés Similaires
1-[2-(Methylsulfonyl)phenyl]ethanamine can be compared with other similar compounds, such as:
2-(2-Methanesulfonylphenyl)ethanamine: Similar structure but with the sulfonyl group in a different position.
2-(Methylsulfanyl)ethan-1-amine: Contains a sulfanyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
1-(2-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3 |
Clé InChI |
YWPAIOBGKCDKQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



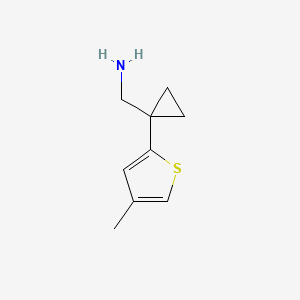
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
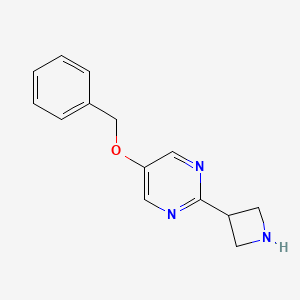

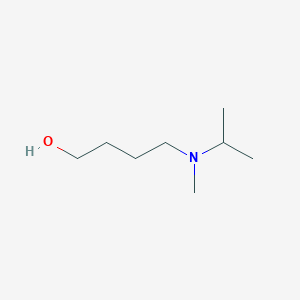
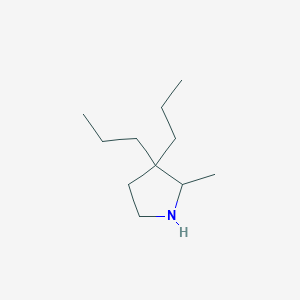
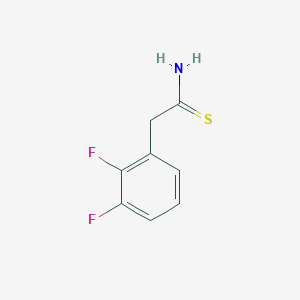
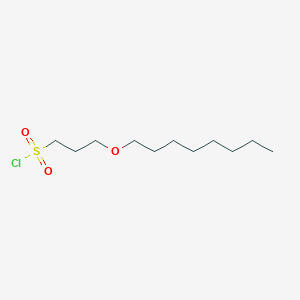
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
